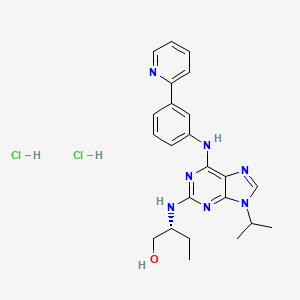

(R)-DRF053 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O.2ClH/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19;;/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29);2*1H/t17-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPRBNGSDBTKAK-ZEECNFPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Potent Dual Kinase Inhibition of (R)-DRF053 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of both cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). This dual inhibitory action positions it as a significant tool for research in neurodegenerative diseases, particularly Alzheimer's disease, and oncology. This technical guide provides an in-depth overview of its mechanism of action, supported by available quantitative data, and outlines typical experimental protocols for its characterization.

Core Mechanism of Action: Dual Inhibition of CDKs and CK1

(R)-DRF053 dihydrochloride exerts its biological effects by directly binding to the ATP-binding pocket of its target kinases, preventing the phosphorylation of their downstream substrates. This competitive inhibition disrupts signaling pathways critical for cell cycle progression, neuronal function, and the production of amyloid-beta (Aβ) peptides.

Key Molecular Targets and Inhibitory Concentrations:

The inhibitory potency of this compound against a panel of kinases has been determined through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below, highlighting its potent activity against CK1 and several CDKs.

| Kinase Target | IC50 Value |

| Casein Kinase 1 (CK1) | 14 nM |

| cdk5/p25 | 80 nM |

| cdk1/cyclin B | 220 nM |

| cdk2 | 93 - 290 nM |

| cdk7 | 820 nM |

| GSK α/β | 4.1 µM |

Impact on Alzheimer's Disease Pathophysiology

A primary focus of research on this compound has been its potential to mitigate the pathological hallmarks of Alzheimer's disease. Its mechanism in this context is twofold, involving the reduction of amyloid-beta production and the potential modulation of tau phosphorylation.

Inhibition of Amyloid-β Production

This compound has been demonstrated to inhibit the production of amyloid-β peptides in cell-based models.[1] This effect is attributed to its potent inhibition of CK1.[1][2] CK1 is known to phosphorylate components of the γ-secretase complex, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ. By inhibiting CK1, this compound is proposed to modulate γ-secretase activity, thereby reducing the generation of neurotoxic Aβ peptides.

A proposed signaling pathway for this action is depicted below:

Modulation of Tau Phosphorylation

Both CDKs (particularly Cdk5) and CK1 are implicated in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease. While direct studies on the effect of (R)-DRF053 on tau phosphorylation are not yet widely published, its potent inhibition of both Cdk5 and CK1 suggests a strong potential to reduce aberrant tau phosphorylation.

The signaling cascade leading to tau hyperphosphorylation and the points of intervention by (R)-DRF053 are illustrated below:

Experimental Protocols

Detailed characterization of this compound's mechanism of action involves a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 of (R)-DRF053 against a specific kinase.

Materials:

-

Recombinant kinase (e.g., Cdk5/p25, CK1)

-

Kinase-specific substrate peptide

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ like assays)

-

This compound stock solution

-

Kinase reaction buffer

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate peptide, and the diluted (R)-DRF053 or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or boiling).

-

Quantify kinase activity by measuring the incorporation of phosphate (B84403) into the substrate. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the (R)-DRF053 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Amyloid-β Production Assay

This protocol describes a method to assess the effect of (R)-DRF053 on Aβ production in a relevant cell line.

Cell Line:

-

N2A cells stably overexpressing human APP695 (N2A-APP695).

Materials:

-

N2A-APP695 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

Aβ40 and Aβ42 ELISA kits

Procedure:

-

Plate N2A-APP695 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Collect the conditioned medium from each well.

-

Centrifuge the medium to remove any cellular debris.

-

Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

Normalize the Aβ levels to the total protein concentration in the corresponding cell lysate to account for any effects on cell viability.

-

Analyze the dose-dependent effect of (R)-DRF053 on Aβ production.

Conclusion

This compound is a valuable research tool with a well-defined mechanism of action centered on the potent and competitive inhibition of CK1 and various CDKs. Its ability to modulate key pathological pathways in Alzheimer's disease, particularly amyloid-β production, makes it a compound of significant interest for neurodegenerative disease research. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced cellular effects of this dual kinase inhibitor. As research progresses, a deeper understanding of the downstream consequences of CK1 and CDK inhibition by (R)-DRF053 will undoubtedly emerge, potentially paving the way for novel therapeutic strategies.

References

(R)-DRF053 Dihydrochloride: An In-Depth Technical Guide to its CDK Inhibitor Profile

(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1). As a derivative of roscovitine (B1683857), it has garnered interest for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's and in oncology. This technical guide provides a comprehensive overview of its inhibitor profile, including detailed experimental protocols and visualization of relevant biological pathways.

Data Presentation

The inhibitory activity of (R)-DRF053 has been quantified against several key kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, offering a clear comparison of its potency.

Table 1: Inhibitory Potency (IC50) of (R)-DRF053 against Primary Kinase Targets

| Kinase Target | IC50 |

| Casein Kinase 1 (CK1) | 14 nM[1][2] |

| CDK5/p25 | 80 nM[1][2] |

| CDK1/cyclin B | 220 nM[1][2] |

| CDK2 | 93 - 290 nM |

| CDK7 | 820 nM |

Table 2: Comparative Inhibitory Profile with Related Compounds

While a comprehensive, publicly available kinase selectivity profile for (R)-DRF053 is not available, data from the closely related roscovitine derivative, CR8, provides an insightful proxy for its likely selectivity. The following table is based on a kinase interaction screen of CR8, a more potent analog of roscovitine.[3] It is important to note that while structurally similar, the precise selectivity of (R)-DRF053 may differ.

| Kinase Target | CR8 Inhibition Score* |

| CDK1 | >10 |

| CDK2 | >10 |

| CDK3 | >10 |

| CDK5 | >10 |

| CDK7 | >10 |

| CDK9 | >10 |

| CK1δ | >10 |

| CK1ε | >10 |

| DYRK1A | >10 |

| DYRK1B | >10 |

| DYRK2 | >10 |

| PIM1 | >10 |

| PIM2 | >10 |

| PIM3 | >10 |

| HIPK2 | >10 |

*Scores >10 indicate a high probability of interaction. This data is from a semi-quantitative primary screen and represents the 15 best scores for CR8.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the characterization of (R)-DRF053.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a non-radioactive, luminescence-based assay to determine the IC50 values of (R)-DRF053 against CDK/cyclin complexes and CK1. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

-

Recombinant human kinase (e.g., CDK1/cyclin B, CDK5/p25, CK1)

-

Kinase-specific substrate (e.g., Histone H1 for CDKs, specific peptide for CK1)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a series of dilutions of (R)-DRF053 in DMSO. Further dilute these in Kinase Reaction Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.

-

Kinase Reaction Setup:

-

To the wells of a 384-well plate, add 1 µL of the diluted (R)-DRF053 or vehicle control (DMSO in buffer).

-

Add 2 µL of a 2X kinase/substrate mixture containing the purified kinase and its substrate in Kinase Reaction Buffer.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 2 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the (R)-DRF053 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Cellular Assay for Amyloid-β Production in N2a-APP695 Cells

This protocol outlines a method to assess the effect of (R)-DRF053 on the production of amyloid-β (Aβ) peptides in a cellular context, as has been reported for this compound.[2]

Materials:

-

N2a (Neuro-2a) cells stably overexpressing human amyloid precursor protein (APP695)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Human Aβ40/42 ELISA kit

Procedure:

-

Cell Culture and Treatment:

-

Plate N2a-APP695 cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of (R)-DRF053 for 24-48 hours. Include a vehicle-treated control.

-

-

Sample Collection:

-

After the treatment period, collect the conditioned cell culture medium.

-

Lyse the cells using a suitable lysis buffer to obtain cell lysates.

-

-

Aβ Quantification (ELISA):

-

Use a human Aβ40 or Aβ42 ELISA kit to quantify the amount of secreted Aβ in the conditioned medium and intracellular Aβ in the cell lysates.

-

Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

-

Coating a plate with a capture antibody specific for Aβ.

-

Adding the samples (conditioned medium or cell lysates) to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

-

Measuring the signal using a plate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of Aβ peptide.

-

Determine the concentration of Aβ in the samples by interpolating from the standard curve.

-

Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates.

-

Compare the Aβ levels in the (R)-DRF053-treated samples to the vehicle-treated control to determine the effect of the compound on Aβ production.

-

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the inhibition of CDKs and CK1.

Caption: Inhibition of Cell Cycle Progression by (R)-DRF053.

Caption: Modulation of the p53 Pathway by CDK Inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a CDK/CK1 inhibitor like (R)-DRF053.

Caption: Preclinical Evaluation Workflow for (R)-DRF053.

References

(R)-DRF053 Dihydrochloride: A Technical Guide to its Biological Activity

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and multiple Cyclin-Dependent Kinases (CDKs). This technical guide provides an in-depth overview of its biological activity, experimental protocols for its evaluation, and its impact on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals.

Core Biological Activity

(R)-DRF053 dihydrochloride exhibits a dual inhibitory action against two important classes of serine/threonine kinases: Casein Kinase 1 and Cyclin-Dependent Kinases. Its primary potency is against CK1, with further activity against several CDKs involved in cell cycle regulation.[1][2] A significant reported downstream effect of this compound is the inhibition of amyloid-β (Aβ) peptide production in a cellular model of Alzheimer's disease.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 Value |

| Casein Kinase 1 (CK1) | 14 nM |

| cdk1/cyclin B | 220 nM |

| cdk2 | 93 - 290 nM |

| cdk5/p25 | 80 - 210 nM |

| cdk7 | 820 nM |

| GSK-3α/β | 4.1 µM |

| Data compiled from multiple sources.[1][2] |

Key Signaling Pathways Modulated by this compound

The inhibitory action of this compound has significant implications for several critical cellular signaling pathways.

Casein Kinase 1 (CK1) Signaling

CK1 is a crucial regulator of numerous signaling pathways, including the Wnt/β-catenin pathway, which is fundamental for embryonic development and tissue homeostasis. By inhibiting CK1, (R)-DRF053 can modulate the phosphorylation status of key proteins in this pathway, thereby affecting downstream signaling.

Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation

CDKs are the master regulators of the cell cycle. By inhibiting key CDKs such as CDK1 and CDK2, (R)-DRF053 can induce cell cycle arrest, a mechanism with potential therapeutic applications in oncology.

Amyloid Precursor Protein (APP) Processing

In the context of Alzheimer's disease, the processing of Amyloid Precursor Protein (APP) is a critical event. The amyloidogenic pathway leads to the production of neurotoxic amyloid-β peptides. (R)-DRF053 has been shown to inhibit the production of Aβ, suggesting an interference with this pathway, although the exact mechanism of this inhibition (direct or indirect) is a subject of ongoing research.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of this compound. The following are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase.

Methodology:

-

Reagent Preparation:

-

Reconstitute the kinase of interest (e.g., CK1, CDK2/cyclin E) in an appropriate kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).

-

Prepare a stock solution of the specific substrate peptide.

-

Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km for the specific kinase.

-

Perform a serial dilution of this compound in the kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the serially diluted (R)-DRF053 or vehicle control.

-

Add the kinase solution to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of ADP produced (inversely proportional to kinase inhibition) using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).

-

Add the ADP-Glo™ Reagent to convert the remaining ATP to light.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of (R)-DRF053 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Amyloid-β Production Inhibition Assay in N2A-APP695 Cells (Representative Protocol)

This protocol outlines a method to measure the effect of (R)-DRF053 on the production of amyloid-β peptides in a neuronal cell line overexpressing human amyloid precursor protein.

Methodology:

-

Cell Culture and Treatment:

-

Culture N2A-APP695 cells (murine neuroblastoma cells stably transfected with human APP695) in appropriate media (e.g., DMEM with 10% FBS).

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

After the treatment period, collect the conditioned media from each well.

-

Centrifuge the media to remove any cellular debris.

-

-

Amyloid-β Quantification (ELISA):

-

Use a commercial sandwich ELISA kit specific for human Aβ40 and Aβ42.

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Add the conditioned media samples and Aβ standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate again and add a substrate for the enzyme (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the Aβ standards.

-

Determine the concentration of Aβ in the treated and control samples from the standard curve.

-

Calculate the percentage of inhibition of Aβ production for each concentration of (R)-DRF053.

-

Summary

This compound is a valuable research tool for investigating cellular processes regulated by Casein Kinase 1 and Cyclin-Dependent Kinases. Its ability to inhibit these kinases and subsequently modulate pathways involved in cell cycle control and amyloid-β production highlights its potential for further investigation in the fields of oncology and neurodegenerative diseases. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to design and interpret studies involving this potent dual-kinase inhibitor.

References

An In-Depth Technical Guide to (R)-DRF053 Dihydrochloride: A Potent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting key cellular kinases, including Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1). Its ability to modulate fundamental cellular processes such as cell cycle progression and protein phosphorylation has positioned it as a valuable tool in biomedical research, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of (R)-DRF053 dihydrochloride. Detailed experimental protocols for its biological evaluation are presented, alongside diagrams of the pertinent signaling pathways, to facilitate its application in the laboratory.

Chemical Structure and Physicochemical Properties

This compound is a synthetic purine (B94841) derivative. The chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

-

IUPAC Name: (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride[1]

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Yellow Solid | [1] |

| Purity | ≥98% (by HPLC) | [1][3] |

| Solubility | Soluble in water to 100 mMSoluble in DMSO to 100 mM | [2][3] |

| Storage | Store at +4°C | [2][3] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of several protein kinases, exhibiting a high degree of selectivity for specific CDKs and CK1. Its mechanism of action is primarily through ATP-competitive inhibition, where it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.

Inhibitory Activity:

The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.

| Target Kinase | IC₅₀ | Reference |

| Casein Kinase 1 (CK1) | 14 nM | [2][3][4] |

| CDK5/p25 | 80 nM | [2][4] |

| CDK1/cyclin B | 220 nM | [2][4] |

| CDK2 | 93 - 290 nM | [3] |

| CDK7 | 820 nM | [3] |

| GSKα/β | 4.1 µM | [2] |

Key Biological Effects:

-

Inhibition of Cell Cycle Progression: By targeting CDKs such as CDK1 and CDK2, which are crucial regulators of the cell cycle, (R)-DRF053 can induce cell cycle arrest.[5]

-

Modulation of Wnt Signaling: CK1 is a key component of the Wnt signaling pathway. Inhibition of CK1 by (R)-DRF053 can therefore modulate Wnt-dependent cellular processes.

-

Inhibition of Amyloid-β Production: (R)-DRF053 has been shown to inhibit the production of amyloid-β (Aβ) peptides in cellular models, suggesting its potential as a therapeutic agent for Alzheimer's disease.[2][3] This effect is likely mediated through the inhibition of kinases that regulate the processing of the amyloid precursor protein (APP).

Signaling Pathways

This compound exerts its biological effects by interfering with key signaling pathways that are fundamental to cellular function and are often dysregulated in disease.

Cell Cycle Regulation by CDK1

CDK1, in complex with Cyclin B, is a master regulator of the G2/M transition in the cell cycle. (R)-DRF053's inhibition of CDK1/Cyclin B can lead to a G2 phase arrest, preventing cells from entering mitosis.

References

- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 2. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The design and synthesis of purine inhibitors of CDK2. III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

(R)-DRF053 Dihydrochloride: A Technical Guide for Drug Development Professionals

(R)-DRF053 dihydrochloride (B599025) (CAS 1241675-76-2) is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

Chemical and Physical Properties

(R)-DRF053 dihydrochloride is a synthetic compound with a molecular weight of 490.43 g/mol and a molecular formula of C₂₃H₂₇N₇O·2HCl. It typically presents as a yellow solid and demonstrates good solubility in water and DMSO, up to 100 mM. The purity of commercially available this compound is generally greater than 98%.

| Property | Value | Reference |

| CAS Number | 1241675-76-2 | [1][2] |

| Molecular Formula | C₂₃H₂₇N₇O·2HCl | [1][2] |

| Molecular Weight | 490.43 g/mol | [1][2] |

| Purity | >98% | [1][2] |

| Appearance | Yellow Solid | [2][3] |

| Solubility | Water (up to 100 mM), DMSO (up to 100 mM) | [1][4] |

Mechanism of Action

This compound exerts its biological effects through the potent and competitive inhibition of ATP binding to a range of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1).[1] This dual inhibitory activity makes it a compound of interest for investigating cellular processes regulated by these kinases, including cell cycle progression, gene transcription, and protein phosphorylation cascades. Its ability to inhibit amyloid-β production also positions it as a potential therapeutic agent for Alzheimer's disease.[1]

Kinase Inhibitory Profile

The inhibitory activity of this compound has been quantified against several key kinases, with the half-maximal inhibitory concentration (IC₅₀) values highlighting its potency.

| Kinase Target | IC₅₀ | Reference |

| cdk1/cyclin B | 220 nM | [1] |

| cdk2 | 93 - 290 nM | [4][5] |

| cdk5/p25 | 80 nM | [1] |

| cdk7 | 820 nM | [4][5] |

| CK1 | 14 nM | [1][4] |

| GSKα/β | 4.1 µM | [1] |

Signaling Pathways

The inhibition of CDK1 and CK1 by this compound can impact multiple downstream signaling pathways critical for cell proliferation and survival.

Caption: Simplified CDK1 signaling pathway and the inhibitory effect of (R)-DRF053.

Caption: Role of CK1 in the Wnt signaling pathway and its inhibition by (R)-DRF053.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound. These should be optimized for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method to determine the IC₅₀ of this compound against a specific kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

-

This compound

-

Recombinant kinase of interest (e.g., CDK1/cyclin B, CK1)

-

Kinase-specific substrate (peptide or protein)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination. Further dilute the compound in kinase assay buffer.

-

Kinase Reaction:

-

Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the kinase solution (diluted in kinase assay buffer to the desired concentration) to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at their respective Kₘ concentrations) in kinase assay buffer.

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection:

-

Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™, following the manufacturer's instructions.

-

Briefly, add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cell-Based Assay for Amyloid-β Production in N2a-APP695 Cells

This protocol outlines a method to assess the effect of this compound on the production of amyloid-β (Aβ) in a neuronal cell line overexpressing the amyloid precursor protein (APP).

Materials:

-

N2a-APP695 cells (mouse neuroblastoma cells stably expressing human APP695)

-

DMEM/Opti-MEM medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

G418

-

This compound

-

Aβ ELISA kit (for Aβ₄₀ and Aβ₄₂)

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Culture: Maintain N2a-APP695 cells in DMEM/Opti-MEM supplemented with 5% FBS, 1% penicillin-streptomycin, and 0.2 mg/mL G418 in a humidified atmosphere at 37°C with 5% CO₂.

-

Cell Plating: Seed the cells into 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Compound Treatment:

-

Prepare various concentrations of this compound in culture medium.

-

Remove the existing medium from the cells and replace it with 100 µL of medium containing the desired concentration of the compound or vehicle control (DMSO).

-

Incubate the cells for 24-48 hours.

-

-

Sample Collection: After the incubation period, collect the conditioned medium from each well for Aβ analysis. Centrifuge the medium to remove any cellular debris.

-

Aβ Quantification:

-

Measure the levels of Aβ₄₀ and Aβ₄₂ in the conditioned medium using a commercially available ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Determine the concentration of Aβ in each sample based on the standard curve.

-

Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate to account for any differences in cell number.

-

Compare the Aβ levels in the treated samples to the vehicle control to determine the effect of this compound on Aβ production.

-

Conclusion

This compound is a valuable research tool for investigating the roles of CDKs and CK1 in various cellular processes. Its potent inhibitory activity and demonstrated effect on amyloid-β production suggest its potential for further investigation in the fields of oncology and neurodegenerative diseases. The provided protocols and pathway diagrams serve as a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound.

References

- 1. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CK1 Is a Druggable Regulator of Microtubule Dynamics and Microtubule-Associated Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. The role of the casein kinase 1 (CK1) family in different signaling pathways linked to cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-DRF053 Dihydrochloride: A Technical Guide to a Dual Inhibitor of CK1 and CDKs for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-DRF053 dihydrochloride (B599025) is a potent, cell-permeable small molecule that acts as a dual inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK5. With a molecular formula of C23H27N7O·2HCl and a molecular weight of 490.43 g/mol , this compound has emerged as a significant tool in the study of neurodegenerative diseases, most notably for its ability to reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[1][] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, experimental protocols, and relevant signaling pathways associated with (R)-DRF053 dihydrochloride.

Physicochemical and Biological Properties

This compound is a yellow solid with good solubility in water and DMSO.[1][] Its primary value in research lies in its specific and potent inhibition of key kinases involved in cellular signaling cascades relevant to neurodegeneration.

| Property | Value | Reference(s) |

| Molecular Formula | C23H27N7O·2HCl | [1] |

| Molecular Weight | 490.43 g/mol | [1] |

| Appearance | Yellow Solid | |

| Purity | ≥98% by HPLC | [1] |

| Solubility | Soluble in water and DMSO to 100 mM | [1] |

| Biological Activity | Potent inhibitor of CK1, CDK1/cyclin B, and CDK5/p25 |

Kinase Inhibition Profile

This compound exhibits a strong inhibitory activity against CK1 and select CDKs. The half-maximal inhibitory concentrations (IC50) highlight its potency.

| Target | IC50 | Reference(s) |

| CK1 | 14 nM | |

| CDK1/cyclin B | 220 nM | |

| CDK5/p25 | 80 nM | |

| cdk2 | 93 - 290 nM | [1] |

| cdk7 | 820 nM | [1] |

Mechanism of Action: Inhibition of Amyloid-Beta Production

This compound reduces the production of amyloid-beta peptides by targeting two key kinases, CK1 and CDK5, which are involved in the amyloidogenic processing of the Amyloid Precursor Protein (APP).

Role of CDK5 Inhibition: The hyperactivation of CDK5, often through its association with p25, has been implicated in Alzheimer's disease pathogenesis. This aberrant CDK5 activity can lead to an increase in the transcription of BACE1 (β-secretase), the enzyme that initiates the amyloidogenic cleavage of APP.[3] This transcriptional upregulation is mediated by the phosphorylation of the STAT3 (Signal Transducer and Activator of Transcription 3) transcription factor by p25/CDK5.[3] By inhibiting CDK5, (R)-DRF053 is believed to downregulate BACE1 expression, thus reducing the initial cleavage of APP and subsequent Aβ formation.[3] Furthermore, both p35/Cdk5 and the disease-associated p25/Cdk5 can phosphorylate APP at Thr668, which enhances the secretion of Aβ.[4]

Role of CK1 Inhibition: Casein Kinase 1 has been shown to phosphorylate intracellular domains of APP and subunits of the γ-secretase complex.[5] Inhibition of CK1 has been demonstrated to reduce the production of Aβ peptides, acting at the level of γ-secretase cleavage without affecting Notch cleavage, a critical signaling pathway.[5] This suggests that CK1 activity is a crucial regulator of the final step in Aβ generation.

The dual inhibition of both CDK5 and CK1 by (R)-DRF053 provides a multi-pronged approach to reducing amyloid-beta production, targeting both the initial and final steps of the amyloidogenic pathway.

Signaling Pathway of (R)-DRF053 in Reducing Amyloid-Beta

Caption: Mechanism of (R)-DRF053 in reducing Amyloid-Beta production.

Experimental Protocols

While a specific, detailed protocol for the use of this compound in reducing amyloid-beta is not extensively published, a general workflow can be established based on its known application in N2A-APP695 cells and standard methods for Aβ quantification.

Experimental Workflow for Assessing (R)-DRF053 Efficacy

Caption: General workflow for testing (R)-DRF053's effect on Aβ levels.

1. Cell Culture and Treatment:

-

Culture mouse neuroblastoma cells stably expressing human APP with the Swedish mutation (N2A-APP695) in appropriate media.

-

Seed cells in multi-well plates to achieve a desired confluency.

-

Prepare stock solutions of this compound in a suitable solvent such as sterile water or DMSO.

-

Treat cells with a range of concentrations of this compound. Include a vehicle control (solvent only).

2. Sample Collection:

-

After the desired incubation period (e.g., 24 or 48 hours), collect the conditioned media from each well.

-

Centrifuge the media to remove any cellular debris and store the supernatant at -80°C for Aβ analysis.

-

Wash the cells with PBS and lyse them using a suitable lysis buffer for protein analysis (e.g., to assess APP levels or kinase activity).

3. Amyloid-Beta Quantification (ELISA):

-

Utilize a commercially available or in-house sandwich ELISA kit for the quantitative detection of human Aβ40 and Aβ42.[6][7]

-

Briefly, coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

-

Block non-specific binding sites.

-

Add conditioned media samples and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

After another incubation and washing step, add the substrate and measure the absorbance using a plate reader.

-

Calculate the concentration of Aβ in the samples based on the standard curve.

Conclusion

This compound is a valuable research tool for investigating the roles of CK1 and CDKs in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. Its ability to potently inhibit these kinases and subsequently reduce amyloid-beta production provides a chemical probe to dissect the complex signaling pathways that lead to neurodegeneration. The methodologies and data presented in this guide offer a foundation for researchers to effectively utilize (R)-DRF053 in their studies.

References

- 1. bio-techne.com [bio-techne.com]

- 3. Transcriptional regulation of β-secretase by p25/cdk5 leads to enhanced amyloidogenic processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of amyloid precursor protein (APP) phosphorylation and processing by p35/Cdk5 and p25/Cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Alzheimer's disease amyloid-β formation by casein kinase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Mechanism of (R)-DRF053 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of (R)-DRF053 dihydrochloride (B599025) in dimethyl sulfoxide (B87167) (DMSO) and water. It also outlines a detailed experimental protocol for solubility determination and visualizes a key signaling pathway associated with its mechanism of action as a Cyclin-Dependent Kinase (CDK) and Casein Kinase 1 (CK1) inhibitor.

Core Properties and Solubility Data

(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of CDK and CK1 enzymes, with a molecular weight of 490.43 g/mol and a chemical formula of C₂₃H₂₇N₇O·2HCl. It is of significant interest in research fields, particularly in neurodegenerative diseases, due to its ability to inhibit the production of amyloid-beta (Aβ).[1]

Quantitative Solubility Data

The solubility of this compound has been determined in two common laboratory solvents, DMSO and water. The data is summarized in the table below for easy reference and comparison.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| DMSO | 100 mM | 49.04 mg/mL |

| Water | 100 mM | 49.04 mg/mL |

This data is based on a molecular weight of 490.43 g/mol .

Experimental Protocols for Solubility Determination

While vendor datasheets provide solubility limits, a detailed experimental protocol is crucial for reproducibility and validation in a research setting. Below is a standard methodology for determining the aqueous solubility of a compound like this compound, adapted from common laboratory practices such as the kinetic solubility assay.[2][3]

Kinetic Aqueous Solubility Determination via UV/Vis Spectrophotometry

This method assesses the solubility of a compound when introduced into an aqueous buffer from a concentrated DMSO stock solution.

Materials:

-

This compound powder

-

Anhydrous DMSO (≥99.9%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well filter plates (e.g., MultiScreen Solubility Filter Plate)[3]

-

96-well UV-transparent microplates

-

Multichannel pipette

-

Plate shaker

-

Microplate spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or gentle agitation.

-

Preparation of Calibration Standards: Create a set of calibration standards by serial dilution of the DMSO stock solution into PBS. The final DMSO concentration in all standards should be kept constant and low (e.g., 1-2%) to minimize its effect on the measurement.

-

Sample Preparation: In a 96-well filter plate, add an aliquot of the DMSO stock solution to the aqueous buffer (PBS, pH 7.4) to reach a target concentration that is expected to exceed the compound's solubility. The final DMSO concentration should match that of the calibration standards.

-

Equilibration: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for a set incubation period (e.g., 2 hours) to allow the solution to reach equilibrium. This step allows for the precipitation of the undissolved compound.

-

Filtration: After incubation, separate the dissolved compound from any precipitate by filtering the solution through the filter plate into a clean, UV-transparent 96-well microplate. This can be achieved using a vacuum manifold.

-

Quantification: Measure the absorbance of the filtrate for each sample and the calibration standards using a microplate spectrophotometer at the compound's maximum absorbance wavelength (λ-max).

-

Data Analysis: Construct a standard curve by plotting absorbance versus the known concentrations of the calibration standards. Use the linear regression equation from this curve to calculate the concentration of this compound in the filtered sample wells. This concentration represents the kinetic solubility under the tested conditions.

Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of both CDK5 and CK1. Both kinases are implicated in the pathogenesis of Alzheimer's disease through their roles in the processing of Amyloid Precursor Protein (APP) and the subsequent production of amyloid-beta (Aβ) peptides.[1][4] CK1 has been shown to regulate the γ-secretase cleavage of APP, while the p25/Cdk5 complex can enhance Aβ accumulation by transcriptionally upregulating BACE1 (β-secretase).[1][4]

The following diagram illustrates the simplified signaling pathway leading to Aβ production and highlights the points of inhibition by this compound.

Caption: Inhibition of Aβ production by this compound.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol described in section 2.1 can be visualized as a workflow diagram.

Caption: Workflow for kinetic solubility determination.

References

- 1. Regulation of Alzheimer's disease amyloid-β formation by casein kinase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Transcriptional regulation of β-secretase by p25/cdk5 leads to enhanced amyloidogenic processing - PMC [pmc.ncbi.nlm.nih.gov]

(R)-DRF053 dihydrochloride supplier and purchasing information

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs). Its dual inhibitory action makes it a valuable tool for researchers in various fields, including neurodegenerative disease, cancer biology, and cell cycle regulation. This technical guide provides an in-depth overview of (R)-DRF053 dihydrochloride, including its suppliers, purchasing information, biochemical properties, and relevant experimental protocols and signaling pathways.

Supplier and Purchasing Information

This compound is commercially available from several reputable suppliers. The following table summarizes key quantitative data from prominent vendors to facilitate purchasing decisions. Researchers should always refer to the supplier's website and Certificate of Analysis for the most up-to-date and batch-specific information.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Solubility | Storage |

| Tocris (R&D Systems) | 3610 | ≥98% (HPLC) | 490.43 | Water (to 100 mM), DMSO (to 100 mM) | +4°C |

| Abcam | ab141505 | >98% | 490.43 | Water (to 100 mM), DMSO (to 100 mM) | +4°C (short term), up to 12 months at +4°C (long term) |

| BOC Sciences | 1241675-76-2 | ≥98% by HPLC | 490.43 | Not specified | Not specified |

| MedChemExpress | HY-103383 | 99.3% | 490.43 | Not specified | -80°C (6 months), -20°C (1 month) |

Biochemical Activity

This compound exhibits potent inhibitory activity against CK1 and various CDKs. The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized below.

| Target Kinase | IC50 | Supplier Reference |

| Casein Kinase 1 (CK1) | 14 nM | Tocris, MedChemExpress |

| cdk1/cyclin B | 220 nM | MedChemExpress |

| cdk2 | 93 - 290 nM | Tocris |

| cdk5/p25 | 80 nM | MedChemExpress |

| cdk5 | 210 nM | Tocris |

| cdk7 | 820 nM | Tocris |

| GSK α/β | 4.1 µM | Abcam |

Experimental Protocols

This section details experimental methodologies relevant to the application of this compound.

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is a general method for analyzing the effect of a compound like this compound on cell cycle distribution.

1. Cell Culture and Treatment:

-

Plate cells at an appropriate density in a 6-well plate and allow them to attach overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).

2. Cell Harvesting:

-

Collect the cell culture supernatant, which may contain floating mitotic or dead cells.

-

Wash the adherent cells with PBS.

-

Detach the cells using trypsin-EDTA.

-

Combine the detached cells with the supernatant from the first step and centrifuge to pellet the cells.

3. Fixation:

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 1x PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent cell clumping.

-

Fix the cells at 4°C for at least 2 hours.

4. Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. A typical staining solution consists of PBS with 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

5. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Amyloid-β (Aβ) Production Assay (ELISA-based)

This protocol provides a general framework for assessing the impact of this compound on the production of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.

1. Cell Culture and Treatment:

-

Culture a suitable cell line, such as N2a cells stably expressing human amyloid precursor protein (APP695), to near confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control in a serum-free medium for a defined period (e.g., 24 hours).

2. Sample Collection:

-

Collect the conditioned media from each treatment group.

-

Centrifuge the media to remove any cellular debris.

3. ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use a commercially available Aβ ELISA kit (e.g., for Aβ40 or Aβ42).

-

Coating: Coat a 96-well microplate with a capture antibody specific for the Aβ peptide of interest and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 2 hours at room temperature.

-

Sample Incubation: Add the collected conditioned media and Aβ standards to the wells and incubate for 1-2 hours at room temperature.

-

Detection: Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1-2 hours at room temperature.

-

Substrate Addition: Wash the plate and add the enzyme substrate (e.g., TMB).

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

-

Generate a standard curve from the absorbance values of the Aβ standards.

-

Determine the concentration of Aβ in the conditioned media by interpolating their absorbance values on the standard curve.

-

Compare the Aβ levels in the this compound-treated samples to the vehicle control to determine the effect of the inhibitor.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting two key families of protein kinases: Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).

Inhibition of Cyclin-Dependent Kinases and Cell Cycle Regulation

CDKs are crucial regulators of the cell cycle, and their sequential activation drives the progression through different phases. This compound, by inhibiting CDKs, can induce cell cycle arrest.

Inhibition of Casein Kinase 1 and Amyloid-β Production

In the context of Alzheimer's disease, CK1 is implicated in the processing of the Amyloid Precursor Protein (APP), which leads to the generation of amyloid-β peptides. Inhibition of CK1 by (R)-DRF053 can reduce Aβ production.

Experimental Workflow for Investigating (R)-DRF053 Effects

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound on a cellular level.

An In-depth Technical Guide to the Safety and Handling of (R)-DRF053 Dihydrochloride

This guide provides comprehensive safety and handling information for (R)-DRF053 dihydrochloride (B599025), a potent inhibitor of casein kinase 1 (CK1), cyclin-dependent kinase 1 (CDK1)/cyclin B, and CDK5/p25.[1] It is intended for researchers, scientists, and drug development professionals who may be working with this compound. The information presented is collated from available safety data sheets and general laboratory safety protocols.

Chemical and Physical Properties

(R)-DRF053 dihydrochloride is identified by the following properties:

| Property | Value | Reference |

| IUPAC Name | 2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanol dihydrochloride | |

| CAS Number | 1241675-76-2 | [2] |

| Molecular Formula | C23H27N7O.2HCl | [2] |

| Molecular Weight | 490.43 g/mol | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Water (100 mM), DMSO (100 mM) | [2] |

Hazard Identification and Classification

According to the available Safety Data Sheet (SDS), this compound does not meet the classification criteria of the EC Directives 67/548/EEC, 1999/45/EC or 1272/2008. Consequently, the product does not require hazard labeling in accordance with these EC directives or respective national laws. No specific hazards have been identified.

It is important to note that the absence of a formal hazard classification does not imply that the substance is completely harmless. As with all research chemicals, it should be handled with care, and appropriate safety precautions should be taken.

First Aid Measures

In the event of exposure, the following first aid measures are recommended:

-

General Advice: Consult a physician and provide them with the Safety Data Sheet.

-

If Inhaled: Move the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration and seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove and launder contaminated clothing and shoes before reuse.

-

In Case of Eye Contact: Rinse the eyes with plenty of water.

-

If Swallowed: Have the individual drink water (two glasses at most). If they feel unwell, consult a doctor.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

| Condition | Temperature | Duration |

| Short-term | +4°C | Up to 12 months |

| Long-term (Stock Solution) | -20°C | 1 month (sealed, away from moisture)[1] |

| Long-term (Stock Solution) | -80°C | 6 months (sealed, away from moisture)[1] |

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation.[1]

A systematic approach to handling this compound, from receipt to disposal, is essential. The following workflow diagram illustrates the key steps for safe handling.

Caption: Workflow for the safe handling of this compound.

Toxicological Information and Experimental Protocols

Currently, there is no publicly available, detailed toxicological data for this compound, such as LD50 or comprehensive toxicity studies. The primary objective of such studies in drug development is to evaluate the safety of potential drug candidates using relevant animal models and validated procedures.[3] The ultimate goal is to translate these findings to understand the risk for humans.[3]

A typical preclinical toxicology assessment for a novel compound would involve a series of in-vivo and in-vitro studies to characterize its safety profile.

The following diagram outlines a general workflow for toxicological evaluation in drug development.

Caption: Generalized workflow for preclinical toxicology studies.

Due to the lack of specific toxicological data for this compound, it is imperative to handle this compound as a substance of unknown toxicity. Researchers should adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Disposal Considerations

Unused this compound and any contaminated materials should be disposed of in accordance with institutional, local, state, and federal regulations for chemical waste. Do not let the product enter drains.[4]

This guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a thorough understanding of safe laboratory practices and a comprehensive risk assessment for any specific experimental protocol. Always consult your institution's safety office for guidance.

References

Technical Whitepaper: The Role and Mechanism of (R)-enantiomer Gamma-Secretase Modulators in Amyloid-Beta Production

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, there is no publicly available scientific literature detailing a compound specifically named "(R)-DRF053 dihydrochloride." Therefore, this technical guide will focus on a well-characterized and clinically tested (R)-enantiomer gamma-secretase modulator (GSM), (R)-flurbiprofen (Tarenflurbil) , as a representative example to explore the role of this class of compounds in amyloid-beta (Aβ) production. The principles, mechanisms, and experimental methodologies described herein are directly applicable to the preclinical and clinical evaluation of novel (R)-enantiomer GSMs.

Introduction: Targeting Amyloid-Beta Production in Alzheimer's Disease

The accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino-acid form (Aβ42), in the brain is a central event in the pathogenesis of Alzheimer's disease (AD).[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[2] One promising therapeutic strategy is the modulation of γ-secretase activity to shift APP processing away from the production of the highly amyloidogenic Aβ42 towards shorter, less toxic Aβ species.[3]

Gamma-secretase modulators (GSMs) are small molecules that allosterically modulate γ-secretase activity without inhibiting its overall proteolytic function.[4] This is a critical distinction from γ-secretase inhibitors (GSIs), which can cause mechanism-based toxicities due to the inhibition of the processing of other important substrates, such as Notch.[4] Certain non-steroidal anti-inflammatory drugs (NSAIDs) were among the first compounds identified as having GSM activity.[1] (R)-flurbiprofen (Tarenflurbil) is the (R)-enantiomer of the NSAID flurbiprofen (B1673479) and was developed as a selective Aβ42-lowering agent with significantly reduced cyclooxygenase (COX) inhibitory activity, thereby minimizing the gastrointestinal side effects associated with traditional NSAIDs.[5][6]

This guide provides an in-depth overview of the mechanism of action of (R)-flurbiprofen as a representative (R)-enantiomer GSM, summarizes key preclinical and clinical data, and details the experimental protocols used to evaluate its effects on Aβ production.

Mechanism of Action: Allosteric Modulation of Gamma-Secretase

(R)-flurbiprofen and other first-generation GSMs are believed to directly target the APP substrate rather than the γ-secretase complex itself.[7] By binding to APP, these compounds induce a conformational change that alters the site of γ-secretase cleavage. This modulation results in a decrease in the production of Aβ42 and a concomitant increase in the production of shorter, less amyloidogenic Aβ species, such as Aβ38.[2][3]

The key features of this mechanism are:

-

Selectivity: The production of the more toxic Aβ42 is selectively reduced.

-

No Inhibition of Notch Processing: Unlike GSIs, GSMs like (R)-flurbiprofen do not significantly affect the cleavage of Notch, which is crucial for normal cellular function.[3]

-

Shift in Cleavage Site: The modulation shifts the cleavage of the APP C-terminal fragment (C99) by γ-secretase, leading to the generation of shorter Aβ peptides.

References

- 1. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. JCI - NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo [jci.org]

- 6. Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Mechanism of γ-Secretase Modulation – Drug Discovery Opinion [drugdiscoveryopinion.com]

(R)-DRF053 Dihydrochloride: A Technical Guide to its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and several key cyclin-dependent kinases (CDKs) that are fundamental regulators of cell cycle progression.[1][2][3] This technical guide provides a comprehensive overview of the known biochemical activities of (R)-DRF053, its hypothesized effects on the cell cycle, and detailed experimental protocols for investigating these effects. This document is intended to serve as a foundational resource for researchers in oncology, cell biology, and drug discovery who are interested in the therapeutic potential and mechanism of action of this and related small molecules.

Core Biochemical Activity of (R)-DRF053 Dihydrochloride

This compound has been identified as a multi-kinase inhibitor with high potency against both Casein Kinase 1 (CK1) and various cyclin-dependent kinases (CDKs). The inhibitory concentrations (IC50) against key kinases are summarized in the table below.

| Kinase Target | IC50 Value |

| Casein Kinase 1 (CK1) | 14 nM[1][2][3] |

| cdk1/cyclin B | 220 nM[2] |

| cdk2 | 93 - 290 nM[1][3] |

| cdk5/p25 | 80 - 210 nM[1][2][3] |

| cdk7 | 820 nM[1][3] |

| GSK-3α/β | 4.1 µM |

Hypothesized Effect on Cell Cycle Progression

Given its potent inhibitory action against cdk1 and cdk2, this compound is hypothesized to induce cell cycle arrest.

-

Inhibition of cdk2: Cdk2, in complex with cyclin E and cyclin A, is crucial for the transition from the G1 to the S phase and for progression through the S phase. Inhibition of cdk2 is expected to cause cells to arrest at the G1/S checkpoint.

-

Inhibition of cdk1: Cdk1 (also known as CDC2), complexed with cyclin B, is the master regulator of the G2 to M phase transition. Inhibition of cdk1 would likely lead to cell cycle arrest at the G2/M checkpoint.

Therefore, treatment of proliferating cells with (R)-DRF053 is predicted to result in an accumulation of cells in the G1 and/or G2/M phases of the cell cycle, a hallmark of cell cycle inhibitory agents.

Proposed Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism by which (R)-DRF053 interferes with the cell cycle, based on its known kinase targets.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to assess the effect of (R)-DRF053 on the cell cycle distribution of a cancer cell line (e.g., HeLa, MCF-7) using propidium (B1200493) iodide (PI) staining and flow cytometry.

4.1. Materials

-

Selected cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

This compound (powder or stock solution in DMSO or water)

-

70% Ethanol (B145695), ice-cold

-

Propidium Iodide (PI) Staining Solution:

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A

-

0.1% Triton X-100 (optional) in PBS

-

-

6-well cell culture plates

-

15 mL conical tubes

-

Flow cytometer

4.2. Procedure

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density that will result in 60-70% confluency after 24 hours.

-

Incubate at 37°C, 5% CO2 for 24 hours.

-

-

Drug Treatment:

-

Prepare serial dilutions of (R)-DRF053 in complete culture medium. A suggested concentration range based on IC50 values is 0.1 µM, 0.5 µM, 1 µM, and 5 µM. Include a vehicle control (e.g., DMSO).

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of (R)-DRF053 or vehicle.

-

Incubate for a period relevant to the cell cycle length, typically 24 or 48 hours.

-

-

Cell Harvesting:

-

Aspirate the medium and wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to the cell suspension.[4] This step is critical to prevent cell clumping.

-

Fix the cells for at least 2 hours at 4°C. (Cells can be stored at -20°C for several weeks at this stage).

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[4]

-

Carefully aspirate the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PI Staining Solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Collect data for at least 10,000 single-cell events.

-

Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the main cell population.

-

Use a plot of PI-Area vs. PI-Width to gate on single cells and exclude doublets.

-

Display the DNA content of the single-cell population on a histogram using a linear scale for the PI fluorescence channel.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the cell cycle analysis experiment.

Conclusion

This compound is a potent dual inhibitor of CK1 and key cell cycle CDKs. Its biochemical profile strongly suggests that it will impact cell cycle progression, likely inducing arrest in the G1 and/or G2/M phases. The provided experimental protocol offers a robust method for researchers to investigate this hypothesis and quantify the compound's effects on cancer cell lines. Further studies, including analysis of cell cycle regulatory proteins (e.g., cyclins, p21, p27) by Western blot, would provide deeper mechanistic insights into the cellular response to (R)-DRF053 treatment.

References

(R)-DRF053 Dihydrochloride: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DRF053 dihydrochloride (B599025), a derivative of roscovitine, has emerged as a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1).[1][2][3][4][5][6][7][8] This dual-specificity positions (R)-DRF053 as a compound of interest for therapeutic areas where these kinases are implicated, such as neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the target validation studies for (R)-DRF053, detailing its inhibitory activity, cellular effects, and the experimental protocols utilized for its characterization.

Core Target Profile and Inhibitory Activity

(R)-DRF053 has been demonstrated to be a potent inhibitor of several key kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been determined through various in vitro kinase assays.

| Target Kinase | IC50 (nM) |

| Casein Kinase 1 (CK1) | 14 |

| CDK5/p25 | 80 |

| CDK1/cyclin B | 220 |

| GSK-3α/β | 4100 |

Table 1: Inhibitory Potency (IC50) of (R)-DRF053 Dihydrochloride against Target Kinases. [1][3][4]

Target Validation in a Cellular Context: Inhibition of Amyloid-β Production

A key validation of (R)-DRF053's engagement with its target, CK1, in a cellular environment comes from its ability to modulate the production of amyloid-beta (Aβ) peptides.[1][4][6] CK1 is implicated in the cellular processing of the amyloid precursor protein (APP), and its inhibition has been shown to reduce Aβ production.[9]

Studies have shown that (R)-DRF053 can effectively prevent the CK1-dependent production of amyloid-beta in a cellular model.[1][4] This effect is significantly more pronounced than that of its parent compound, roscovitine. At a concentration of 100 µM, (R)-DRF053 achieved a 90% inhibition of Aβ40 production in APP-expressing N2A cells, compared to a 50% inhibition by roscovitine.[7] This superior activity is attributed to its dual-specificity for both CDKs and CK1.[7]

Experimental Protocols

In Vitro Kinase Inhibition Assays

The inhibitory activity of (R)-DRF053 against its target kinases is typically determined using in vitro kinase assays. While the specific protocol for (R)-DRF053 from the original study is not detailed in the provided abstracts, a general methodology based on established kinase assay principles can be outlined.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a specific substrate by the target kinase. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in its presence.

General Protocol (Example using ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Reconstitute the recombinant target kinase (e.g., CDK1/cyclin B, CDK5/p25, or CK1) and its specific substrate in the kinase buffer.

-

Prepare a solution of ATP in the kinase buffer. The final concentration should be at or near the Km value for the specific kinase.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then further dilute in the kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted (R)-DRF053 or vehicle control.

-

Add the kinase and substrate mixture to each well.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Signal Detection (ADP-Glo™):

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of (R)-DRF053 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Amyloid-β Production Assay

Principle: This assay measures the amount of Aβ peptide secreted by cells that are genetically engineered to overexpress the amyloid precursor protein (APP). The effect of (R)-DRF053 on Aβ production is quantified by comparing the levels of secreted Aβ in treated versus untreated cells.

General Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line, such as human neuroblastoma BE(2)-M17 or mouse neuroblastoma N2A cells stably expressing human APP, in appropriate culture medium.

-

Seed the cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

-

-

Sample Collection:

-

After the incubation period, collect the conditioned medium from each well.

-

Centrifuge the medium to remove any detached cells or debris.

-

-

Aβ Quantification (ELISA):

-

Use a specific enzyme-linked immunosorbent assay (ELISA) kit for the detection of human Aβ40 and/or Aβ42.

-

Follow the manufacturer's protocol for the ELISA, which typically involves:

-

Coating the plate with a capture antibody specific for Aβ.

-

Adding the conditioned medium samples and standards to the wells.

-

Incubating to allow Aβ to bind to the capture antibody.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

-

-

Measure the signal using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of Aβ standards.

-

Determine the concentration of Aβ in each sample by interpolating from the standard curve.

-

Normalize the Aβ concentration to the total protein concentration of the cell lysate from each well to account for any differences in cell number.

-

Calculate the percentage of inhibition of Aβ production for each concentration of (R)-DRF053 relative to the vehicle control.

-

Signaling Pathways and Logical Relationships

The dual inhibition of CDKs and CK1 by (R)-DRF053 suggests its potential to modulate multiple critical cellular signaling pathways.

CDK-Regulated Signaling Pathway (Cell Cycle Progression)

CDKs are master regulators of the cell cycle. Inhibition of CDKs, such as CDK1, is expected to lead to cell cycle arrest, typically at the G2/M transition.

Caption: (R)-DRF053 inhibits CDK1/Cyclin B, leading to G2/M cell cycle arrest.

CK1-Regulated Signaling Pathway (Wnt/β-catenin Pathway)

CK1 is a key component of the β-catenin destruction complex in the canonical Wnt signaling pathway. Inhibition of CK1 can lead to the stabilization and accumulation of β-catenin, thereby activating Wnt target gene expression.